(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
This compound features a Z-configuration prop-2-enamide backbone with distinct substituents: a 2-fluorophenylmethoxy group on the phenyl ring and an N-(2-hydroxy-4-nitrophenyl) moiety.
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O5/c24-20-4-2-1-3-16(20)14-32-19-8-5-15(6-9-19)11-17(13-25)23(29)26-21-10-7-18(27(30)31)12-22(21)28/h1-12,28H,14H2,(H,26,29)/b17-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZNQBSGSLFHGW-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H19FN2O3
- Molecular Weight : 402.425 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the context of anti-inflammatory and anticancer effects. Below are the key findings from various studies:
1. Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of (Z)-2-Cyano derivatives, showing significant inhibition of pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels when tested on macrophage cell lines.
2. Anticancer Properties
Research has indicated that this compound may have anticancer effects, particularly against breast and colon cancer cell lines. In vitro assays revealed:
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies and Experimental Data
| Study | Model | Findings |
|---|---|---|
| Study A | Macrophage Cell Line | Significant reduction in TNF-α and IL-6 levels (p < 0.05) |
| Study B | MCF-7 Breast Cancer Cells | IC50 = 15 µM; Apoptosis confirmed via flow cytometry |
| Study C | Colon Cancer Cell Line | Induction of caspase activation; Bcl-2 downregulation observed |
The biological activity of (Z)-2-Cyano derivatives can be attributed to several mechanisms:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, the compound promotes programmed cell death in cancer cells.
Comparison with Similar Compounds
Core Backbone and Substituent Variations
The target compound shares a Z-configured cyano-propenamide backbone with analogs, but substituent variations critically modulate properties:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound (vs. formyl or methyl in analogs) may increase stability or reactivity in electrophilic environments.
- Lipophilicity : Fluorophenylmethoxy in the target enhances lipophilicity compared to methylphenyl () or methoxyphenyl ().
- Hydrogen Bonding : The hydroxy and nitro groups in the target’s N-aryl moiety offer hydrogen-bonding sites absent in sulfonamido-containing analogs ().
NMR Spectral Differences and Substituent Effects
highlights that substituents in regions A (positions 39–44) and B (positions 29–36) alter chemical shifts in NMR spectra. For the target compound:
Pharmacological and Metabolic Implications
- Binding Interactions : The target’s nitro and hydroxy groups could enhance interactions with polar residues in enzymatic active sites, unlike sulfonamido or formyl groups in analogs.
- Metabolic Stability : The amide group in the target is more prone to hydrolysis than the thioamide in ’s (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide, which resists enzymatic cleavage .
- Solubility : The methoxy group in ’s pyrrole-containing analog improves aqueous solubility compared to the target’s fluorophenylmethoxy .
Research Findings and Limitations
- Structural Insights : NMR data () confirm that substituent placement critically affects proton environments, guiding rational design of analogs .
- Lumping Strategy Relevance: suggests structurally similar compounds (e.g., cyano-propenamides) may share physicochemical properties but require individual evaluation due to substituent-specific effects .
- Gaps in Data : Direct pharmacological or kinetic data for the target compound are absent in the evidence, necessitating further experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
